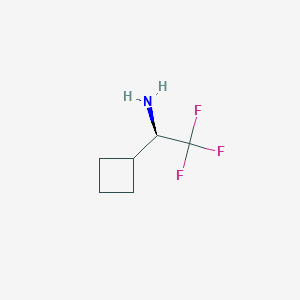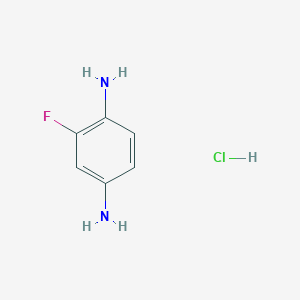
2-FLuorobenzene-1,4-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2 It is a fluorinated aromatic amine, which means it contains a benzene ring with fluorine and amine groups attached
Méthodes De Préparation
The synthesis of 2-fluorobenzene-1,4-diamine dihydrochloride typically involves the diazotization of aniline hydrochloride followed by a reaction with fluoboric acid. The process can be summarized as follows:
Diazotization: Aniline hydrochloride is dissolved in water and hydrochloric acid, and then sodium nitrite is added to form the diazonium salt.
Reaction with Fluoboric Acid: The diazonium salt is then reacted with fluoboric acid to form the corresponding fluoborate.
Decomposition: The fluoborate is decomposed by heating to yield 2-fluorobenzene-1,4-diamine dihydrochloride.
Industrial production methods may involve continuous-flow processes to enhance yield and efficiency .
Analyse Des Réactions Chimiques
2-Fluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluorobenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-fluorobenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, leading to specific biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Fluorobenzene-1,4-diamine dihydrochloride can be compared with other fluorinated aromatic amines, such as:
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Chlorobenzene: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Bromobenzene: Similar to chlorobenzene but with a bromine atom, affecting its reactivity and applications.
The uniqueness of 2-fluorobenzene-1,4-diamine dihydrochloride lies in its specific substitution pattern and the presence of both fluorine and amine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8ClFN2 |
|---|---|
Poids moléculaire |
162.59 g/mol |
Nom IUPAC |
2-fluorobenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,8-9H2;1H |
Clé InChI |
GVMXNUZAIYYGRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


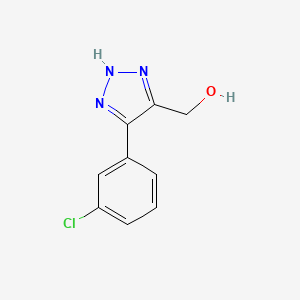
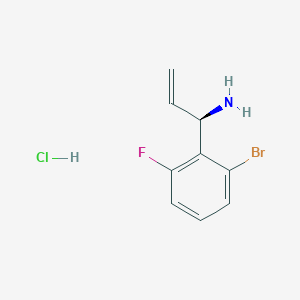
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
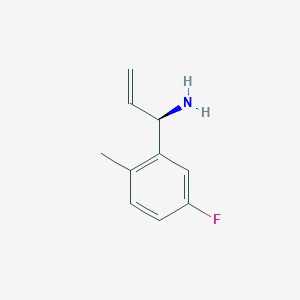

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
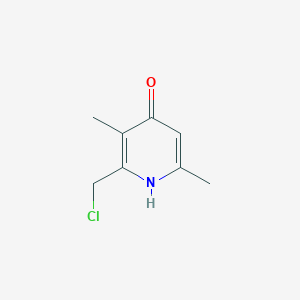
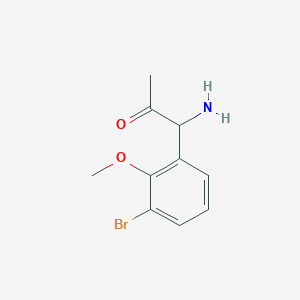

![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)
